REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH3:7][S:8](Cl)(=[O:10])=[O:9]>[OH-].[Na+]>[CH3:7][S:8]([NH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])(=[O:10])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred with a strongly acid ion exchanger (Lewatit® S 100) until the pH
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with ether
|
Type
|
ADDITION
|
Details
|
the extract is diluted to 400 ml
|
Type
|
CUSTOM
|
Details
|
The solution is then evaporated to dryness in vacuo
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the mixture is dried over sodium sulfate and DCA
|
Type
|
ADDITION
|
Details
|
is added until an alkaline reaction
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
FILTRATION
|
Details
|
The precipitate which separates out is filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from tetrahydrofuran
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |